molecular formula C16H22BrNO4S B1278462 1-Boc-4-(4-Bromobenzenesulfonyl)piperidine CAS No. 226398-62-5

1-Boc-4-(4-Bromobenzenesulfonyl)piperidine

Cat. No.: B1278462
CAS No.: 226398-62-5
M. Wt: 404.3 g/mol
InChI Key: YRZKFSDUCCEPDV-UHFFFAOYSA-N
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Description

1-Boc-4-(4-Bromobenzenesulfonyl)piperidine, also known as 4-Bromobenzenesulfonyl-1-boc-piperidine, is a synthetic molecule used in the synthesis of various biologically active compounds. It is a member of the piperidine family, which is a six-member heterocyclic ring composed of five carbon atoms and one nitrogen atom. It is a versatile molecule that is used in a variety of applications, including the synthesis of peptides and other small molecules.

Scientific Research Applications

1. Therapeutic Applications

  • Binge-Eating and Anxiety Treatment : 1-Boc-piperidine-4-carboxaldehyde, a derivative of 1-Boc-4-(4-Bromobenzenesulfonyl)piperidine, has shown potential in reducing binge-eating behavior and exerting an anxiolytic effect in rats (Guzmán-Rodríguez et al., 2021).

2. Chemical Synthesis and Modification

  • Synthesis of Nitrogen-Containing Diketones : N-Boc-piperidin-4-one, related to this compound, is used in synthesizing nitrogen-containing 1,5-diketones, which have applications in creating aza derivatives of naturally occurring limonoids (Akimova et al., 2015).
  • Development of Nav1.7 Inhibitor : The compound is used in the synthesis of the active pharmaceutical ingredient GDC-0310, a Nav1.7 inhibitor, which is significant in pharmaceutical applications (Stumpf et al., 2020).

3. Structural and Spectroscopic Analysis

  • Molecular Structure Studies : Studies have been conducted on the molecular structure, spectroscopic properties, and chemical reactivity of 1-Benzyl-4-(N-Boc-amino)piperidine, highlighting its potential in various chemical applications (Janani et al., 2020).

4. Corrosion Inhibition

  • Iron Corrosion Inhibition : Piperidine derivatives, including those similar to this compound, have been studied for their efficacy in inhibiting the corrosion of iron, indicating their potential use in material sciences (Kaya et al., 2016).

5. Pharmaceutical Intermediates

  • Synthesis of CCR5 Antagonists : The compound has been utilized in synthesizing methylbenzenesulfonamide CCR5 antagonists, which are important in HIV-1 infection prevention (Cheng De-ju, 2015).

6. Quantum Chemical Studies

  • Molecular Dynamics and Quantum Chemical Studies : The compound's derivatives have been subjected to molecular dynamic simulations and quantum chemical studies to predict inhibition efficiencies, showcasing its significance in theoretical and computational chemistry (Sheikh et al., 2012).

Safety and Hazards

1-Boc-4-(4-Bromobenzenesulfonyl)piperidine is considered hazardous. It is harmful by inhalation, in contact with skin, and if swallowed . Personal protective equipment should be used, including chemical impermeable gloves . It should be used only outdoors or in a well-ventilated area .

Properties

IUPAC Name

tert-butyl 4-(4-bromophenyl)sulfonylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO4S/c1-16(2,3)22-15(19)18-10-8-14(9-11-18)23(20,21)13-6-4-12(17)5-7-13/h4-7,14H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZKFSDUCCEPDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60449431
Record name tert-Butyl 4-(4-bromobenzene-1-sulfonyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226398-62-5
Record name tert-Butyl 4-(4-bromobenzene-1-sulfonyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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